molecular formula C19H16FN3O2 B2839855 1-(2-fluorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923195-56-6

1-(2-fluorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2839855
CAS RN: 923195-56-6
M. Wt: 337.354
InChI Key: LTHJWQJNRBHWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Integrase Inhibitors

Research has shown that certain dihydroxypyrimidine-4-carboxamides exhibit potent inhibition of HIV-1 integrase, a vital enzyme required for the replication of the virus. Compounds within this class, including those structurally similar to the one , have demonstrated significant efficacy in inhibiting the HIV-integrase-catalyzed strand transfer process, thus offering a potential avenue for therapeutic intervention in the treatment of AIDS (Pace et al., 2007).

Anticancer Activity

Studies into the synthesis and evaluation of benzo[b][1,6]naphthyridin-(5H)ones and their derivatives have uncovered potent cytotoxicity against various cancer cell lines. These compounds, through their structural motifs and interactions, have been tested for growth inhibitory properties, with some showing significant promise as anticancer agents (Deady et al., 2005).

Orexin-1 Receptor Mechanisms and Compulsive Food Consumption

The compound GSK1059865, with structural similarities to the specified chemical, has been evaluated for its role in modulating feeding and stress behaviors through its action as a selective Orexin-1 Receptor (OX1R) antagonist. In a model of binge eating in female rats, selective antagonism at OX1R by related compounds demonstrated a significant reduction in compulsive food intake, highlighting a potential mechanism for addressing eating disorders (Piccoli et al., 2012).

Synthesis and Molecular Studies

Advanced synthetic routes and structural characterization studies of related pyridine and pyrimidine derivatives have been conducted to explore their potential in various applications, including their roles as intermediates in the development of new therapeutic agents. Such research provides insights into the chemical behavior, stability, and reactivity of these compounds, contributing to the broader understanding of their potential applications (Boros et al., 2007).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-6-4-10-17(21-13)22-18(24)15-8-5-11-23(19(15)25)12-14-7-2-3-9-16(14)20/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHJWQJNRBHWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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